Ethyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-CYCLOPROPANEAMIDO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-CYCLOPROPANEAMIDO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amido or ester functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Its structural properties might be exploited in the design of new materials with specific electronic or optical properties.
Biological Studies: It could be used in studies investigating the interaction of benzothiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOPROPANEAMIDO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyclopropaneamido group could play a crucial role in binding to the target, while the benzothiophene core might be involved in electronic interactions .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
ETHYL 2-AMINO-6-(4-HYDROXYPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a hydroxyl group instead of the cyclopropaneamido group, which might affect its reactivity and biological activity.
ETHYL 2-AMINO-6-CYANO-6-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: The presence of a cyano group introduces different electronic properties and potential reactivity.
ETHYL 2-CYCLOPROPANEAMIDO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H21NO3S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H21NO3S/c1-3-20-16(19)13-11-7-4-9(2)8-12(11)21-15(13)17-14(18)10-5-6-10/h9-10H,3-8H2,1-2H3,(H,17,18) |
InChI Key |
HRKPEWJVLFKLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CC3 |
Origin of Product |
United States |
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